2,4-Bis(methoxymethoxy)-1-methylbenzene

Description

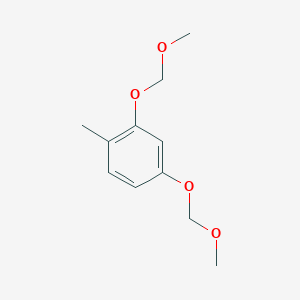

2,4-Bis(methoxymethoxy)-1-methylbenzene (CAS: 1380698-48-5) is a substituted benzene derivative featuring two methoxymethoxy (-OCH2OCH3) groups at the 2- and 4-positions and a methyl group at the 1-position. This compound is primarily utilized in medicinal chemistry as a key intermediate in the synthesis of bioactive molecules, particularly C5-curcuminoids like GO-Y030, which exhibit potent antitumor activity . The methoxymethoxy groups serve as acid-labile protective groups, enabling controlled release of formaldehyde under acidic conditions, a property leveraged in prodrug strategies .

Properties

IUPAC Name |

2,4-bis(methoxymethoxy)-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-9-4-5-10(14-7-12-2)6-11(9)15-8-13-3/h4-6H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATRHCAFHCZCFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCOC)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00737849 | |

| Record name | 2,4-Bis(methoxymethoxy)-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380698-48-5 | |

| Record name | 2,4-Bis(methoxymethoxy)-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-bis(methoxymethoxy)-1-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Overview

2,4-Bis(methoxymethoxy)-1-methylbenzene, also known as a methoxymethyl derivative of a substituted benzene, has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes two methoxymethoxy groups attached to a methyl-substituted benzene ring. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and drug development.

- Molecular Formula : C11H16O4

- Molecular Weight : 212.25 g/mol

- Chemical Structure : The compound features a benzene ring with two methoxymethoxy groups at the 2 and 4 positions and a methyl group at the 1 position.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The methoxy groups can enhance lipophilicity, potentially facilitating membrane permeability and receptor binding.

In Vitro Studies

In vitro assays have demonstrated that compounds with similar structures exhibit various biological activities, including:

- Antiproliferative Effects : Research indicates that certain derivatives can inhibit the proliferation of cancer cell lines. For instance, compounds structurally related to this compound have shown moderate inhibition of estrogen receptor-positive breast cancer cells (MCF-7) with IC50 values ranging from 10 µM to higher concentrations depending on the specific analog tested .

- Enzyme Inhibition : The compound's ability to inhibit enzymes involved in metabolic pathways has been explored. For example, related compounds have been tested for their effectiveness against aromatase and other enzymes critical in steroidogenesis .

Case Studies

A notable study examined the structural characteristics necessary for optimal dual-action compounds targeting estrogen receptors. The findings suggested that modifications to the methoxy groups could enhance binding affinity and biological activity against estrogen receptors, which are pivotal in breast cancer development .

Data Table: Biological Profiles of Related Compounds

| Compound Name | IC50 (µM) | Targeted Activity | Notes |

|---|---|---|---|

| This compound | >10 | Estrogen receptor inhibition | Moderate antiproliferative effects observed |

| Compound A | 223 | Aromatase inhibition | Effective at lower concentrations |

| Compound B | 1800 | Estrogen receptor degradation | Higher concentration needed |

| Compound C | 33 | Dual action on ERα | Excellent binding affinity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Methoxymethoxy Substituents

Halogenated Derivatives

- 4-Bromo-2-(methoxymethoxy)-1-methylbenzene (CAS: Not explicitly stated): Used as a precursor in synthesizing photoreactive probes (e.g., AziPm-click(1)). Its bromine substitution enhances reactivity in cross-coupling reactions, distinguishing it from the non-halogenated parent compound .

- Its fluorinated analog may exhibit altered pharmacokinetics compared to 2,4-bis(methoxymethoxy)-1-methylbenzene .

Binaphthyl Derivatives

- (R)- and (S)-2,2′-Bis(methoxymethoxy)-1,1′-binaphthyl (CAS: 173831-50-0 and 142128-92-5): Chiral binaphthyl scaffolds used in asymmetric catalysis. Unlike the monocyclic benzene derivative, these compounds exhibit axial chirality, expanding their utility in enantioselective synthesis .

Cross-Conjugated Dienone Analogs

- (E)-β-(3,5-Bis(methoxymethoxy)phenyl)-α,β-unsaturated carbonyls (e.g., GO-Y148–GO-Y151): These C5-curcuminoid derivatives retain the methoxymethoxy groups but incorporate α,β-unsaturated ketones, enhancing cytotoxicity via Michael addition-mediated protein binding. Their IC50 values in HCT-116 colon cancer cells are significantly lower (<1 μM) compared to non-conjugated analogs .

Pharmacological and Physicochemical Properties

Cytotoxicity and Mechanism

- This compound: Indirectly contributes to cytotoxicity through formaldehyde release upon hydrolysis, which may synergize with the parent compound’s antitumor effects. However, formaldehyde release raises toxicity concerns in non-target tissues .

- GO-Y030: Exhibits IC50 values of 0.2–0.5 μM in HCT-116 cells, outperforming curcumin (IC50 >10 μM). The methoxymethoxy groups enhance solubility and stability compared to hydroxylated curcuminoids .

- Halogenated Analogs: Bromine or fluorine substitution increases lipophilicity (logP ~3.5 vs.

Stability and Reactivity

- The methoxymethoxy groups in this compound are acid-labile, limiting its use in acidic environments. In contrast, 1-(methoxymethoxy)-2-nitro-4-(trifluoromethyl)benzene (CAS: 2364584-73-4) incorporates electron-withdrawing groups (NO2, CF3), enhancing stability under acidic conditions .

Data Table: Key Compounds and Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.